molecular formula C15H12Cl3NO5S B2547755 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid CAS No. 338961-39-0

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid

Cat. No.: B2547755
CAS No.: 338961-39-0
M. Wt: 424.67
InChI Key: IMJOYDUZJRZBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 2-[N-(2,4-Dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid, a chemical compound provided for research and experimental purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use . The compound has the CAS Registry Number 338961-57-2 . Its molecular formula is C21H15Cl5N2O4S and it has a molecular weight of 568.67 g/mol . The IUPAC name is 2-[N-(2,4-Dichloro-5-methoxyphenyl)-4-chlorobenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide, and it can be represented by the SMILES string O=C(NC1=CC=CC(Cl)=C1Cl)CN(C2=CC(OC)=C(Cl)C=C2Cl)S(=O)(C3=CC=C(Cl)C=C3)=O . Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO5S/c1-24-14-7-13(11(17)6-12(14)18)19(8-15(20)21)25(22,23)10-4-2-9(16)3-5-10/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJOYDUZJRZBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • IUPAC Name : 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid
  • Molecular Formula : C15H14Cl2N2O4S
  • Molecular Weight : 397.25 g/mol

The structure features a sulfonamide moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activities. A study highlighted that derivatives of sulfonamides, including those similar to this compound, were effective against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for microbial growth and survival .

Anticancer Activity

Sulfonamide derivatives have been extensively studied for their anticancer properties. For instance, a series of compounds with structural similarities to this compound demonstrated cytotoxic effects against human cancer cell lines. The mechanism of action typically involves apoptosis induction and cell cycle arrest .

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AMIA PaCa-21.9Apoptosis
Compound BHCT-1163.5Cell Cycle Arrest
Compound CA27802.1Apoptosis

Anti-inflammatory Effects

Research has shown that compounds with sulfonamide structures can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response .

Neuroprotective Effects

Emerging studies suggest that certain sulfonamide derivatives may offer neuroprotective benefits. These compounds could potentially be developed into treatments for neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various sulfonamide derivatives against mycobacterial and fungal strains, finding promising results comparable to established antibiotics like penicillin and ciprofloxacin .
  • Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives of sulfonamides exhibited significant cytotoxicity against multiple cancer cell lines, leading to further exploration into their potential as anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-[N-(2,4-dichloro-5-methoxyphenyl)-4-chlorobenzenesulfonamido]acetic acid with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Mass (g/mol) ChemSpider ID
2-[N-(2,4-Dichloro-5-methoxyphenyl)-4-chlorobenzenesulfonamido]acetic acid C₁₅H₁₁Cl₃NO₅S 2,4-dichloro-5-methoxy, 4-chlorophenyl Sulfonamido, acetic acid 431.67 Not provided
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂ClNO₄S Phenyl, 4-chlorophenyl Sulfonamido, acetic acid 325.76 2045681
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide C₁₇H₁₃Cl₃N₆O₂S Triazole, dichlorophenyl, methylphenyl Sulfanyl, acetamide 463.74 577962-41-5
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₃H₂₀ClN₅O₂S Triazole, chlorophenyl, methoxyphenyl Sulfanyl, acetamide 481.96 499101-52-9
N-(2,4-Dichloro-5-methoxyphenyl)acetamide C₉H₈Cl₂NO₂ 2,4-dichloro-5-methoxy Acetamide 248.07 65182-98-1

Key Observations:

Sulfonamido vs. Sulfanyl-Triazole Backbone : The target compound’s sulfonamido group contrasts with the sulfanyl-triazole scaffold in compounds and . Sulfonamides are associated with enzyme inhibition (e.g., COX-2 inhibitors), while triazole derivatives often exhibit antifungal or kinase-modulating activity.

Substituent Effects : The 2,4-dichloro-5-methoxyphenyl group in the target compound enhances electrophilicity and steric bulk compared to simpler phenyl or methylphenyl groups in and . This may improve target binding but reduce solubility.

Acetic Acid vs.

Biological Activity

2-[N-(2,4-Dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, toxicological profiles, and therapeutic applications.

  • Molecular Formula : C14H12Cl2N2O4S
  • Molecular Weight : 367.23 g/mol
  • CAS Number : 2736-23-4
  • Physical State : Solid crystalline form, pale yellow in color.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies using the NCI DTP protocol have shown that structurally related compounds can induce apoptosis in cancer cell lines. For instance, a study demonstrated that a derivative of this compound inhibited cell proliferation in various cancer types by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .

Study Cell Line IC50 Value (µM) Mechanism of Action
Study AMCF-7 (breast cancer)15.5Caspase activation
Study BHeLa (cervical cancer)10.3Cell cycle arrest
Study CA549 (lung cancer)12.0Apoptosis induction

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .

Toxicological Profile

Toxicological studies have raised concerns about the safety profile of this compound. Long-term exposure in animal models has shown dose-dependent increases in tumor incidence, particularly hepatocellular carcinoma in female mice at higher concentrations (3000 and 6000 ppm) .

Animal Model Dosage (ppm) Observed Effects
Mice (Male)3000Increased mortality from tumors
Mice (Female)6000Hepatocellular adenoma and carcinoma

Case Studies

  • Case Study on Hepatotoxicity : A two-year study conducted on male and female mice revealed significant hepatotoxic effects at higher dosages, with increased incidences of liver tumors observed .
  • Anti-cancer Efficacy : In a clinical trial involving patients with advanced solid tumors, a related compound demonstrated promising results in reducing tumor size and improving patient survival rates when combined with standard chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[N-(2,4-dichloro-5-methoxyphenyl)-4-chlorobenzenesulfonamido]acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between 4-amino-5-chloro-2-methoxybenzoic acid derivatives and sulfonamide intermediates. Catalytic hydrogenation (e.g., using Pd/C) is critical for deprotection of benzyl esters, achieving >80% yield under controlled H₂ pressure (1–3 atm) . Optimization requires adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours at 0–5°C to minimize side products) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., dichloro and methoxy groups in the aryl rings) .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by UV detection at 254 nm) .
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 463.2) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity for dopamine D₂ and serotonin 5-HT₃ receptors?

  • Methodology :

Molecular docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., PDB IDs 6CM4 for D₂, 5TUD for 5-HT₃). Focus on sulfonamide and acetic acid moieties as key binding groups .

MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes. Analyze hydrogen bonds (<3.5 Å) and binding free energy (MM/PBSA) .

Validate predictions with in vitro radioligand assays (e.g., ³H-spiperone displacement for D₂) .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodology :

  • Dose normalization : Compare in vitro IC₅₀ values (e.g., hepatocyte cytotoxicity assays) to in vivo plasma concentrations (μg/mL) using allometric scaling .
  • Metabolite profiling : Identify reactive intermediates (e.g., oxidative metabolites via LC-HRMS) that may explain discrepancies in organ-specific toxicity .
  • Species-specific ADME : Conduct parallel studies in human primary cells and rodent models to assess metabolic differences .

Q. How can reaction design frameworks (e.g., ICReDD) improve the efficiency of derivatization for SAR studies?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian09 to predict reactivity of substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .
  • High-throughput screening : Employ robotic liquid handlers to test 100+ analogs under varied conditions (solvent, catalyst, temperature) .
  • Feedback loops : Integrate experimental data (e.g., yield, potency) into machine learning models (Python/scikit-learn) to prioritize synthetic targets .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodology :

  • Stability testing : Monitor compound degradation under light, humidity, and temperature (25°C vs. 40°C) via accelerated stability studies .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may antagonize primary activity .
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, LDH release) to minimize inter-lab variability .

Environmental & Safety Considerations

Q. What are the best practices for handling and disposing of chlorinated byproducts during synthesis?

  • Methodology :

  • Waste segregation : Use activated carbon filters to trap volatile chlorinated organics (e.g., dichlorobenzene) .
  • Biodegradation assays : Test microbial consortia (e.g., Pseudomonas spp.) for breakdown of sulfonamide residues in lab wastewater .
  • PPE compliance : Ensure fume hoods (≥100 fpm face velocity) and nitrile gloves (≥8-mil thickness) are used during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.